11-(6-chloro-4-oxo-4H-chromen-3-yl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
The compound 11-(6-chloro-4-oxo-4H-chromen-3-yl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one belongs to the dibenzodiazepine class, characterized by a fused benzodiazepine core with aromatic substituents. Dibenzo[b,e][1,4]diazepin-1-ones are pharmacologically significant, with documented anxiolytic, sedative, and anticonvulsant properties . The chromen-4-one moiety contributes to electronic and steric effects, while substituents like chloro and methoxy groups modulate bioavailability and target interactions .
Properties
IUPAC Name |
6-(6-chloro-4-oxochromen-3-yl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23ClN2O4/c1-35-19-9-6-16(7-10-19)17-12-24-27(25(33)13-17)28(32-23-5-3-2-4-22(23)31-24)21-15-36-26-11-8-18(30)14-20(26)29(21)34/h2-11,14-15,17,28,31-32H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLJVBSLOHQBOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=COC6=C(C5=O)C=C(C=C6)Cl)C(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Dibenzo[b,e][1,4]diazepin-1-one Derivatives
Key Findings:
Methoxy groups (e.g., 4-methoxyphenyl in the target vs. 3,4-dimethoxyphenyl in ) increase lipophilicity, impacting blood-brain barrier penetration. The 3,4-dimethoxy analog (MW 528.99) shows higher molecular weight and solubility challenges compared to the target’s single methoxy group . Halogenated substituents (e.g., bromo in ) correlate with antimicrobial activity but may introduce toxicity risks.
Structural Flexibility: Compounds with thiophene () or diethylamino () groups exhibit divergent applications, highlighting the core’s versatility. The diethylamino-propanoyl derivative () is prioritized in materials science due to its electronic properties.
Synthetic Accessibility :
- Chromen-4-one derivatives are synthesized via Schiff base formation and cyclization (e.g., ), but chloro-substituted analogs require stringent conditions for regioselectivity.
Research Implications
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